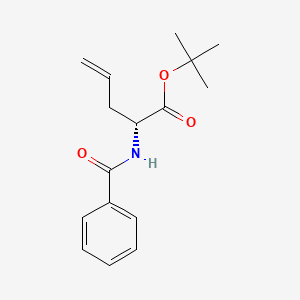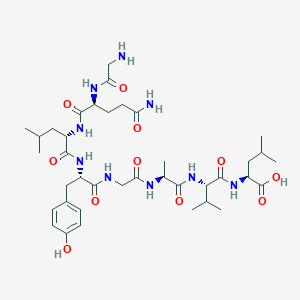![molecular formula C17H26O2S B14186091 [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene CAS No. 852989-13-0](/img/structure/B14186091.png)
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is a chemical compound with a unique structure that combines a tetramethylcyclohexyl group with a methanesulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various organic compounds.
Uniqueness
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is unique due to its combination of a bulky tetramethylcyclohexyl group and a reactive methanesulfonyl group. This structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
852989-13-0 |
|---|---|
Fórmula molecular |
C17H26O2S |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylcyclohexyl)methylsulfonylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-16(2)11-8-12-17(3,4)15(16)13-20(18,19)14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3 |
Clave InChI |
JUZMHJMHSKCMEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1CS(=O)(=O)C2=CC=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)







![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)



